molecular formula C8H6F6N2S B14051078 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14051078
M. Wt: 276.20 g/mol
InChI Key: RLWPMMQTGWVLAU-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a hydrazine group. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The hydrazine moiety can also participate in redox reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

The presence of both trifluoromethyl and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties not found in other similar compounds.

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)4-2-1-3-5(16-15)6(4)17-8(12,13)14/h1-3,16H,15H2

InChI Key

RLWPMMQTGWVLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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